Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate

Catalog No.
S2858874
CAS No.
2197052-67-6
M.F
C13H23N2NaO4
M. Wt
294.327
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]bu...

CAS Number

2197052-67-6

Product Name

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate

Molecular Formula

C13H23N2NaO4

Molecular Weight

294.327

InChI

InChI=1S/C13H24N2O4.Na/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4;/h10H,5-9H2,1-4H3,(H,16,17);/q;+1/p-1

InChI Key

SNWQLLFAPGVYSO-UHFFFAOYSA-M

SMILES

CCC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+]

solubility

not available

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate is a chemical compound with the molecular formula C13H23N2NaO4C_{13}H_{23}N_{2}NaO_{4} and a molecular weight of approximately 294.32 g/mol. This compound is primarily utilized in research and development within the fields of chemistry and biology due to its stability and versatility in various

  • Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be conducted with lithium aluminum hydride, yielding alcohols or amines as products.
  • Substitution: Nucleophilic substitution reactions are possible, allowing the tert-butoxycarbonyl group to be replaced with other functional groups .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
  • Substitution: Various nucleophiles under basic or acidic conditions.

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate exhibits notable biological activity. It can act as a substrate or inhibitor in enzymatic reactions, influencing enzyme activity and biochemical pathways. The tert-butoxycarbonyl group enhances the compound's stability, allowing it to participate in various biological interactions without degradation. This characteristic makes it a candidate for studying enzyme interactions and protein modifications .

The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate typically involves several steps:

  • Protection of Piperazine: The piperazine moiety is protected with a tert-butoxycarbonyl (Boc) group.
  • Reaction with Butanoic Acid: The Boc-protected piperazine is reacted with butanoic acid.
  • Neutralization: The resulting product is neutralized using sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial synthesis follows similar routes but on a larger scale, utilizing industrial-grade reagents and optimized conditions for maximum yield and purity. This process often occurs in large reactors with precise temperature and pH control.

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate has diverse applications across various scientific fields:

  • Chemistry: Acts as a building block in synthesizing complex organic molecules.
  • Biology: Used in studies of enzyme interactions and protein modifications.
  • Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
  • Industry: Employed in developing new materials and chemical processes .

The compound's mechanism of action involves interactions with specific molecular targets, where it may function as either a substrate or an inhibitor. These interactions can significantly affect biochemical pathways, making it a subject of interest for further research into its potential therapeutic applications.

Several compounds share structural similarities with Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate, including:

  • 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid

Comparison

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate is unique due to its sodium salt form, which enhances solubility and reactivity in aqueous solutions compared to its counterparts. Its stability and versatility make it particularly advantageous for researchers engaged in synthetic organic chemistry and biological studies .

Dates

Last modified: 04-14-2024

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